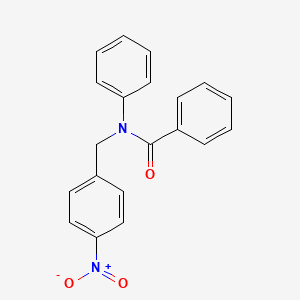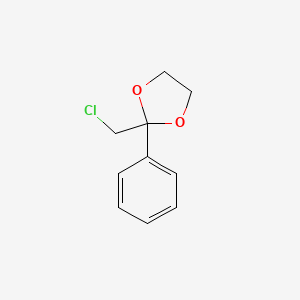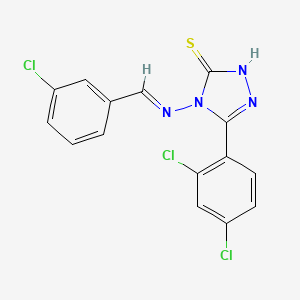
3,5-dibromo-N-(3-bromophenyl)-2-hydroxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dibromo-N-(3-bromophenyl)-2-hydroxybenzamide: is a chemical compound with the molecular formula C15H10Br3NO2. It consists of a benzene ring substituted with bromine atoms and a hydroxybenzamide group. The compound’s structure is as follows:
Structure:C15H10Br3NO2
Méthodes De Préparation
Synthetic Routes: The synthetic routes for this compound involve the bromination of a suitable precursor. One approach is the bromination of 2-hydroxybenzamide using bromine or a brominating agent. The reaction proceeds as follows:
2-hydroxybenzamide+Br2→this compound
Industrial Production: Industrial production methods may vary, but the key step remains the bromination of 2-hydroxybenzamide. Optimization of reaction conditions, such as temperature, solvent, and catalyst, ensures efficient production.
Analyse Des Réactions Chimiques
Reactions:
Bromination: The compound readily undergoes bromination due to the presence of electron-rich aromatic rings. Bromine substitutes hydrogen atoms on the benzene ring.
Hydroxylation: The hydroxybenzamide group can participate in hydroxylation reactions.
Substitution: The bromine atoms can be replaced by other nucleophiles.
- Bromine (Br2) : Used for bromination.
- Base (e.g., NaOH) : For hydroxylation.
- Nucleophiles (e.g., amines) : For substitution reactions.
Major Products: The major product is the title compound itself, 3,5-dibromo-N-(3-bromophenyl)-2-hydroxybenzamide.
Applications De Recherche Scientifique
This compound finds applications in:
- Medicinal Chemistry : As a potential drug candidate due to its structural features.
- Biological Studies : Investigating its effects on cellular processes.
- Materials Science : Incorporation into polymers or materials for specific properties.
Mécanisme D'action
The exact mechanism of action is context-dependent. It may involve interactions with specific receptors, enzymes, or cellular pathways. Further research is needed to elucidate its precise mode of action.
Comparaison Avec Des Composés Similaires
. These compounds share bromine substitution patterns but differ in functional groups.
Propriétés
Numéro CAS |
4214-46-4 |
|---|---|
Formule moléculaire |
C13H8Br3NO2 |
Poids moléculaire |
449.92 g/mol |
Nom IUPAC |
3,5-dibromo-N-(3-bromophenyl)-2-hydroxybenzamide |
InChI |
InChI=1S/C13H8Br3NO2/c14-7-2-1-3-9(4-7)17-13(19)10-5-8(15)6-11(16)12(10)18/h1-6,18H,(H,17,19) |
Clé InChI |
KRPWMNFBRGKOFE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Br)NC(=O)C2=C(C(=CC(=C2)Br)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-3-phenyl-N-[2,2,2-trichloro-1-(4-iodoanilino)ethyl]-2-propenamide](/img/structure/B11997310.png)

![N'-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]-2-furohydrazide](/img/structure/B11997315.png)



![1-[4-(Diphenylmethyl)piperazinyl]-3-(4-phenylphenoxy)propan-2-ol](/img/structure/B11997360.png)
![3-[(Dimethylamino)methyl][1,1'-biphenyl]-2-ol](/img/structure/B11997366.png)



![Methyl 4-{[(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B11997386.png)


